N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)pentanamide
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Overview
Description
N-(4-([1,1’-biphenyl]-4-yl)thiazol-2-yl)pentanamide is a compound that belongs to the class of thiazole derivatives. Thiazole is a five-membered heteroaromatic ring containing both sulfur and nitrogen atoms. Compounds containing thiazole rings are known for their diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory properties .
Mechanism of Action
Target of Action
The primary targets of N-(4-([1,1’-biphenyl]-4-yl)thiazol-2-yl)pentanamide Similar compounds have been found to inhibit enzymes such as kynurenine 3-hydroxylase . These enzymes play a crucial role in various biological processes, including the kynurenine pathway, which is involved in the metabolism of the amino acid tryptophan .
Mode of Action
The exact mode of action of N-(4-([1,1’-biphenyl]-4-yl)thiazol-2-yl)pentanamide Similar compounds have been found to interact with their targets by binding to the active site of the enzyme, thereby inhibiting its function . This interaction can lead to changes in the enzyme’s activity, potentially altering various biological processes .
Biochemical Pathways
The biochemical pathways affected by N-(4-([1,1’-biphenyl]-4-yl)thiazol-2-yl)pentanamide Similar compounds have been found to affect the kynurenine pathway . This pathway is involved in the metabolism of the amino acid tryptophan and its downstream effects include the production of several metabolites with neuroactive and immunomodulatory properties .
Result of Action
The molecular and cellular effects of N-(4-([1,1’-biphenyl]-4-yl)thiazol-2-yl)pentanamide The inhibition of enzymes like kynurenine 3-hydroxylase by similar compounds can lead to alterations in the kynurenine pathway, potentially affecting the production of several neuroactive and immunomodulatory metabolites .
Preparation Methods
The synthesis of N-(4-([1,1’-biphenyl]-4-yl)thiazol-2-yl)pentanamide typically involves the reaction of 4-bromo-1,1’-biphenyl with thioamide under specific conditions to form the thiazole ring. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The resulting thiazole derivative is then reacted with pentanoyl chloride to form the final product .
Chemical Reactions Analysis
N-(4-([1,1’-biphenyl]-4-yl)thiazol-2-yl)pentanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to convert the thiazole ring into a thiazolidine ring.
Scientific Research Applications
N-(4-([1,1’-biphenyl]-4-yl)thiazol-2-yl)pentanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives with potential biological activities.
Biology: The compound is studied for its potential antimicrobial and antitumor activities.
Medicine: Research is ongoing to explore its potential as an anticancer agent.
Comparison with Similar Compounds
N-(4-([1,1’-biphenyl]-4-yl)thiazol-2-yl)pentanamide can be compared with other thiazole derivatives, such as:
N-(4-phenylthiazol-2-yl)benzamide: This compound has similar antitumor activities but differs in its chemical structure and specific biological targets.
N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamide: This compound has been studied for its antiproliferative activity against various cancer cell lines and shows different potency and selectivity profiles compared to N-(4-([1,1’-biphenyl]-4-yl)thiazol-2-yl)pentanamide.
Properties
IUPAC Name |
N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]pentanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2OS/c1-2-3-9-19(23)22-20-21-18(14-24-20)17-12-10-16(11-13-17)15-7-5-4-6-8-15/h4-8,10-14H,2-3,9H2,1H3,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZYHOBAMQWWWPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=NC(=CS1)C2=CC=C(C=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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